molecular formula C21H16ClN3O2 B11431706 N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11431706
M. Wt: 377.8 g/mol
InChI Key: HNVIKPMFQUKTAA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a chlorophenyl group, and an imidazo[1,2-a]pyridine core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and imidazo[1,2-a]pyridine intermediates with a chlorophenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine stands out due to its combination of structural features, including the benzodioxole ring, chlorophenyl group, and imidazo[1,2-a]pyridine core. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H16ClN3O2/c1-13-2-9-19-24-20(14-3-5-15(22)6-4-14)21(25(19)11-13)23-16-7-8-17-18(10-16)27-12-26-17/h2-11,23H,12H2,1H3

InChI Key

HNVIKPMFQUKTAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl)C=C1

Origin of Product

United States

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